molecular formula C6H13NO3 B15271977 4-Amino-3-hydroxy-2-methylpentanoic acid

4-Amino-3-hydroxy-2-methylpentanoic acid

Cat. No.: B15271977
M. Wt: 147.17 g/mol
InChI Key: QUVATQRRTNYWIT-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-2-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methyl group (-CH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-methyl-3-hydroxybutanoic acid and ammonia. The reaction typically proceeds under mild conditions, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of biocatalysts and enzymatic processes is also explored to enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-amino-3-oxopentanoic acid, while reduction of the amino group may produce 4-amino-3-hydroxy-2-methylpentane.

Scientific Research Applications

4-Amino-3-hydroxy-2-methylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can influence various metabolic pathways, leading to changes in cellular function and signaling. Its effects are mediated through interactions with receptors, enzymes, and other proteins, which can modulate physiological processes.

Comparison with Similar Compounds

4-Amino-3-hydroxy-2-methylpentanoic acid can be compared with other similar compounds such as:

    Leucine (2-amino-4-methylpentanoic acid): Both compounds share a similar structure, but leucine lacks the hydroxyl group present in this compound.

    Isoleucine (2-amino-3-methylpentanoic acid): Isoleucine has a similar backbone but differs in the position of the methyl group.

    Valine (2-amino-3-methylbutanoic acid): Valine has a shorter carbon chain and lacks the hydroxyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

4-amino-3-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(6(9)10)5(8)4(2)7/h3-5,8H,7H2,1-2H3,(H,9,10)

InChI Key

QUVATQRRTNYWIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)N)O)C(=O)O

Origin of Product

United States

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